molecular formula C23H21N3O3S B2789138 3-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide CAS No. 898420-67-2

3-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide

Cat. No. B2789138
CAS RN: 898420-67-2
M. Wt: 419.5
InChI Key: WFDGHHAKNZYVMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as a sulfonamide and is synthesized through a complex chemical process.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound inhibits the activity of enzymes such as dihydrofolate reductase and thymidylate synthase, which are essential for the synthesis of DNA in cancer cells. In addition, it also inhibits the activity of various proteins such as NF-κB and COX-2, which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide include the inhibition of cancer cell growth and the reduction of inflammation. This compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines in various cell types.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide in lab experiments include its ability to inhibit the growth of cancer cells and reduce inflammation. However, there are also limitations to using this compound in lab experiments. One limitation is that it can be difficult to obtain pure samples of this compound due to the complex synthesis process. In addition, this compound may have limited solubility in certain solvents, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 3-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide. One direction is to study its potential use in combination with other anti-cancer or anti-inflammatory agents to enhance its effectiveness. Another direction is to study its potential use in the treatment of other diseases such as autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 3-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide is a complex chemical process that involves the use of various reagents and solvents. The synthesis process involves the reaction between 2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenylamine and benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through various processes such as recrystallization and column chromatography to obtain the final product.

Scientific Research Applications

3-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide has potential applications in the field of medicine. This compound has been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

3-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-15-7-6-8-19(13-15)30(28,29)25-21-12-11-18(14-16(21)2)26-17(3)24-22-10-5-4-9-20(22)23(26)27/h4-14,25H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDGHHAKNZYVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=C(C=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.